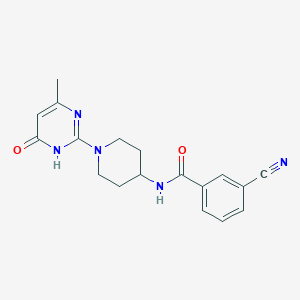

![molecular formula C17H18ClN3O4 B2724014 ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 850090-27-6](/img/structure/B2724014.png)

ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

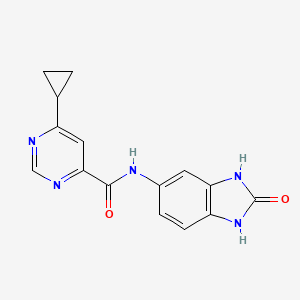

The compound “ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with various functional groups including a carbamoyl group, an ethyl ester group, and a 4-chlorobenzoyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyrrole ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrrole ring, being aromatic, would contribute to the compound’s stability. The presence of the carbamoyl, ethyl ester, and 4-chlorobenzoyl groups would also significantly influence the compound’s chemical behavior .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrrole ring could undergo electrophilic aromatic substitution reactions. The carbonyl groups in the carbamoyl and ester groups could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl groups and the chlorine atom could increase the compound’s polarity and influence its solubility .Aplicaciones Científicas De Investigación

Antioxidant Activity

The synthesized derivatives of this compound have been evaluated for their antioxidant potential. Among these, compound 5a stands out with remarkable antioxidant activity. It exhibits high total antioxidant capacity (TAC) and effective scavenging of free radicals (ABTS and DPPH). The antioxidant properties of 5a make it a promising candidate for combating oxidative stress-related diseases .

Anti-Diabetic Properties

Compound 5a: demonstrates significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. Its inhibitory effect is comparable to that of acarbose, a clinically used anti-diabetic drug. This suggests that 5a could be explored further as an anti-diabetic agent .

Anti-Alzheimer’s Potential

The isatin-based derivative III derived from this compound acts as an inhibitor against acetylcholinesterase (AChE), a key enzyme associated with Alzheimer’s disease. Inhibition of AChE is crucial for managing cognitive decline in Alzheimer’s patients .

Anti-Arthritic Effects

Compound 5a: also exhibits good inhibitor activities related to arthritis. It shows promise in proteinase denaturation and proteinase inhibition, comparable to the effects of diclofenac sodium, a commonly used anti-inflammatory drug .

Quantum Chemical Calculations

Quantum chemical calculations, including HOMO (highest occupied molecular orbital), LUMO (lowest unoccupied molecular orbital), and energy band gap, provide insights into the electronic structure and stability of this compound .

In Silico ADMET Properties

Predictive in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties were assessed. These predictions help guide further experimental studies and drug development .

Molecular Docking Simulations

Molecular docking simulations were performed inside α-amylase and acetylcholinesterase enzymes, providing insights into the binding interactions and potential therapeutic mechanisms .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4/c1-4-25-17(24)13-9(2)14(19-10(13)3)16(23)21-20-15(22)11-5-7-12(18)8-6-11/h5-8,19H,4H2,1-3H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBFQLTURBRXAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2723933.png)

![3-({4-[(4-Methylpiperidin-1-yl)carbonyl]phenoxy}methyl)-1-(2-thienylacetyl)piperidine](/img/structure/B2723937.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2723939.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2723946.png)

![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2723954.png)